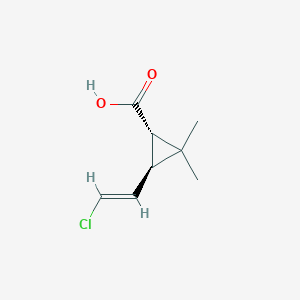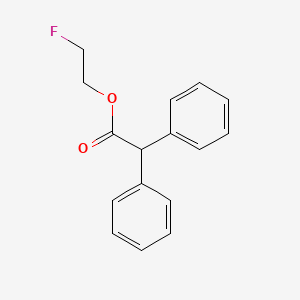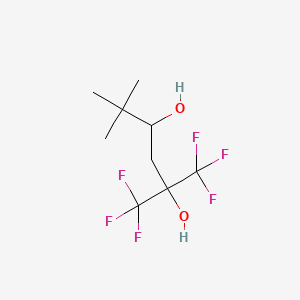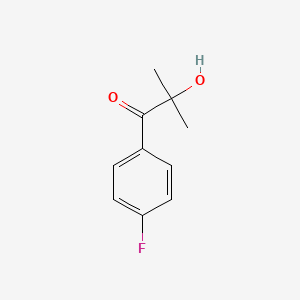
1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxy-methyl-propanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone typically involves the reaction of p-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of 1-(P-Fluorophenyl)-2-oxo-2-methyl-1-propanone.
Reduction: Formation of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The hydroxy and carbonyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity.
Comparación Con Compuestos Similares
- 1-(4-Bromophenyl)-2-hydroxy-2-methyl-1-propanone
- 1-(3-Chloro-4-fluorophenyl)-2-hydroxy-2-methyl-1-propanone
- 1-(4-Methoxyphenyl)-2-hydroxy-2-methyl-1-propanone
Uniqueness: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorine substitution can significantly influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
335287-91-7 |
|---|---|
Fórmula molecular |
C10H11FO2 |
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,13H,1-2H3 |
Clave InChI |
OVWRKPYFZSBAHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


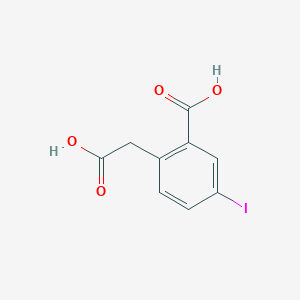
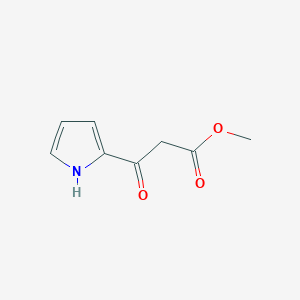

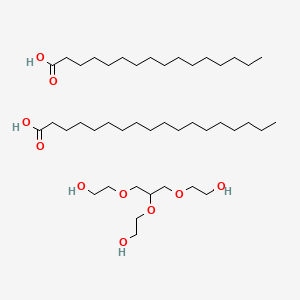
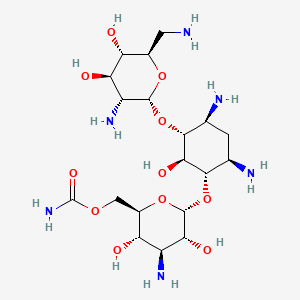

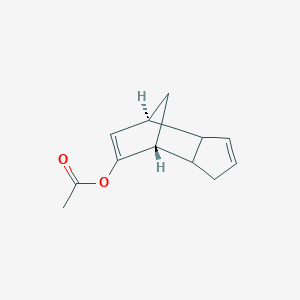

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)


